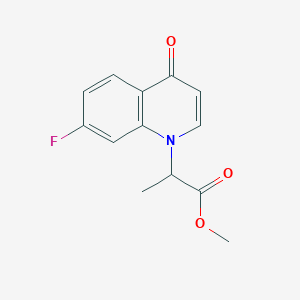![molecular formula C13H24N2O2 B11867300 N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11867300.png)
N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide typically involves the Prins cyclization reaction. The reaction conditions often include the use of Grubbs catalyst for olefin metathesis, although this method can be complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to reduce costs and improve yields. The use of high-throughput screening and molecular docking can aid in the optimization of the initial structure, ensuring high activity against target strains .
Analyse Des Réactions Chimiques
Types of Reactions
N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Applications De Recherche Scientifique
N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Shares the spirocyclic scaffold but lacks the isopropyl and carboxamide groups.
3-oxa-9-azaspiro[5.5]undecane hydrochloride: Similar spirocyclic structure with different substituents.
Uniqueness
N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide is unique due to its specific substituents, which enhance its biological activity and make it a potent inhibitor of the MmpL3 protein . This uniqueness makes it a valuable compound in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C13H24N2O2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
N-propan-2-yl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide |
InChI |
InChI=1S/C13H24N2O2/c1-10(2)15-12(16)11-3-4-13(9-17-11)5-7-14-8-6-13/h10-11,14H,3-9H2,1-2H3,(H,15,16) |
Clé InChI |
DJZKJRVMROOLPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1CCC2(CCNCC2)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11867222.png)
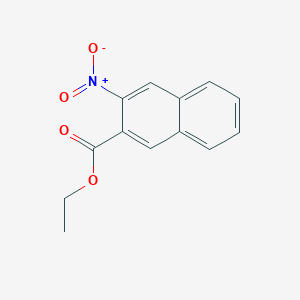
![Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11867232.png)




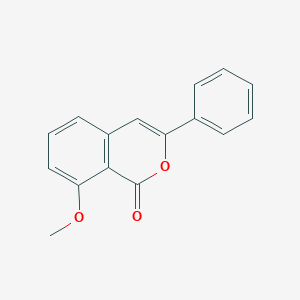


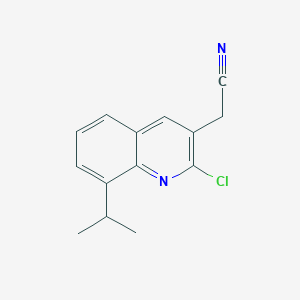
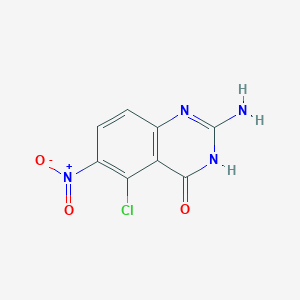
![6H-Purin-6-one, 1,9-dihydro-2-[(4-methylphenyl)amino]-](/img/structure/B11867273.png)
